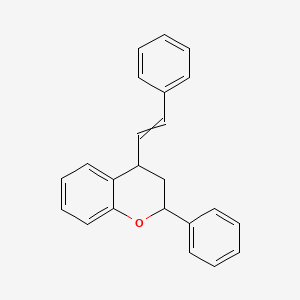
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran typically involves the use of various organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Heck coupling reaction can be employed, where a halogenated precursor reacts with a phenyl-substituted alkene in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature, and catalysts are crucial factors in the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while reduction may yield fully saturated compounds.
Applications De Recherche Scientifique
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic effects in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-{6-hydroxy-2-phenyl-4-[(E)-2-phenylethenyl]-2,3-dihydro-1-benzofuran-3-yl}benzene-1,3-diol
- 2-Phenylethanol
Uniqueness
2-Phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-1-benzopyran is unique due to its specific structural features, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
61504-10-7 |
|---|---|
Formule moléculaire |
C23H20O |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-phenyl-4-(2-phenylethenyl)-3,4-dihydro-2H-chromene |
InChI |
InChI=1S/C23H20O/c1-3-9-18(10-4-1)15-16-20-17-23(19-11-5-2-6-12-19)24-22-14-8-7-13-21(20)22/h1-16,20,23H,17H2 |
Clé InChI |
NQUHMBRQSGSFPN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC=CC=C2OC1C3=CC=CC=C3)C=CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)

![N-tert-Butyl-N'-[2-(pyridin-2-yl)pyrimidin-4-yl]urea](/img/structure/B14588247.png)
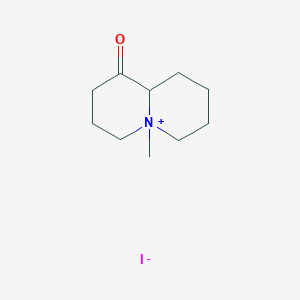
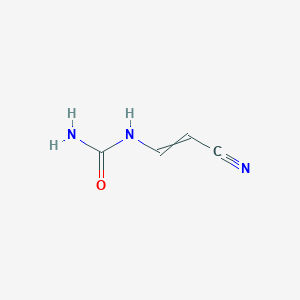


![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)
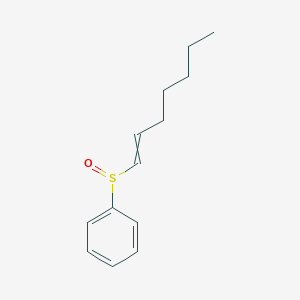
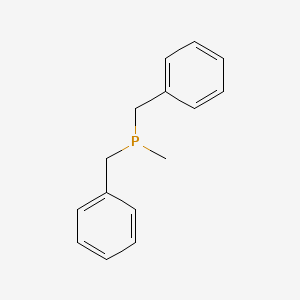
![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
![1-{[(Propan-2-yl)oxy]trisulfanyl}ethan-1-one](/img/structure/B14588297.png)

